4-hydroxy-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound with a unique structure that includes a piperazine ring, a trifluoromethyl group, and a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Construction of the Pyrido[2,3-d]pyrimidine Core: This core structure is typically formed through a cyclization reaction involving a suitable precursor, such as a pyrimidine derivative, under basic conditions.
Final Coupling: The final step involves coupling the piperazine ring with the pyrido[2,3-d]pyrimidine core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidine core, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES): A commonly used biological buffer.
4-(2-hydroxyethyl)-1-piperazineethanol: Used in the synthesis of pharmaceutical compounds.
Uniqueness
2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is unique due to the presence of the trifluoromethyl group and the pyrido[2,3-d]pyrimidine core, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H22F3N5O3 |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C20H22F3N5O3/c21-20(22,23)13-3-1-12(2-4-13)14-11-15(30)24-17-16(14)18(31)26-19(25-17)28-7-5-27(6-8-28)9-10-29/h1-4,14,29H,5-11H2,(H2,24,25,26,30,31) |
InChI Key |
KIYIRLALMYEDDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=C(C(CC(=O)N3)C4=CC=C(C=C4)C(F)(F)F)C(=O)N2 |
Origin of Product |
United States |
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